molecular formula C17H20N2O2 B5313084 N-(4-amino-2-hydroxyphenyl)-4-tert-butylbenzamide

N-(4-amino-2-hydroxyphenyl)-4-tert-butylbenzamide

Cat. No. B5313084
M. Wt: 284.35 g/mol
InChI Key: WSLVIMPUVVAKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-hydroxyphenyl)-4-tert-butylbenzamide, commonly known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It was initially developed as a potential analgesic, but due to its high potency, it was never approved for medical use. AH-7921 is a Schedule I controlled substance in the United States and is illegal to possess, distribute, or use without a valid prescription.

Mechanism of Action

AH-7921 acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has some activity at the delta-opioid receptor, which may contribute to its analgesic properties. AH-7921 is highly selective for the mu-opioid receptor, which may contribute to its potency and potential for abuse.
Biochemical and Physiological Effects
AH-7921 produces a range of physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to produce euphoria and addiction, which are common with other opioids. AH-7921 has been shown to have a longer duration of action than morphine, which may contribute to its potency and potential for abuse.

Advantages and Limitations for Lab Experiments

AH-7921 has been used in laboratory studies to investigate the mechanisms of opioid action and to develop new opioid-based drugs. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptors and their downstream signaling pathways. However, its potential for abuse and lack of approved medical use limit its usefulness in clinical research.

Future Directions

There are several potential future directions for research on AH-7921 and related compounds. One area of interest is the development of new analgesic drugs that are more potent and selective than current opioids. Another area of interest is the development of drugs that target specific opioid receptor subtypes, which may have fewer side effects and less potential for abuse. Finally, research on the mechanisms of opioid addiction and withdrawal may lead to new treatments for opioid use disorder.

Synthesis Methods

AH-7921 is synthesized through a multi-step process that involves the reaction of 4-tert-butylbenzoyl chloride with 4-amino-2-hydroxyacetophenone, followed by reduction with sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield AH-7921.

Scientific Research Applications

AH-7921 has been the subject of scientific research due to its potent analgesic properties. It has been shown to be more potent than morphine in animal studies, and its effects are similar to other opioids such as fentanyl and oxycodone. However, due to its high potency and potential for abuse, it has not been approved for medical use.

properties

IUPAC Name

N-(4-amino-2-hydroxyphenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-14-9-8-13(18)10-15(14)20/h4-10,20H,18H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLVIMPUVVAKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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